3-isopropoxy-2-methylbenzoic acid
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Overview
Description
3-isopropoxy-2-methylbenzoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropoxy-2-methylbenzoic acid can be achieved through several methods. One common approach involves the etherification of 2-methyl-3-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the oxidation of 2-methyl-3-(propan-2-yloxy)toluene using molecular oxygen in the presence of a catalyst. This method is advantageous due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-isopropoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
Scientific Research Applications
3-isopropoxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-isopropoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic acid: Lacks the propan-2-yloxy group, resulting in different chemical properties.
3-Methoxybenzoic acid: Contains a methoxy group instead of a propan-2-yloxy group, leading to variations in reactivity and applications.
Uniqueness
3-isopropoxy-2-methylbenzoic acid is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methyl-3-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C11H14O3/c1-7(2)14-10-6-4-5-9(8(10)3)11(12)13/h4-7H,1-3H3,(H,12,13) |
InChI Key |
SFHPFMTVWCWCST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC(C)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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